molecular formula C29H26ClN3O6 B14146806 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1084621-90-8

3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B14146806
CAS No.: 1084621-90-8
M. Wt: 548.0 g/mol
InChI Key: MXRUFDJPAZAYCL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propoxyphenyl group, and a furan-2-ylmethyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the pyrrolidin-3-yl intermediate, followed by the introduction of the chlorophenyl and propoxyphenyl groups through various coupling reactions. The final step involves the formation of the oxazole ring and the attachment of the furan-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely include the use of high-purity reagents and solvents, as well as strict control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of biological pathways and interactions due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(4-chlorophenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid
  • 3-ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
  • 3-[4-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid

Uniqueness

What sets 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific properties and activities that are not observed in other related compounds.

Properties

CAS No.

1084621-90-8

Molecular Formula

C29H26ClN3O6

Molecular Weight

548.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C29H26ClN3O6/c1-3-14-37-20-12-10-19(11-13-20)33-25(34)16-24(28(33)35)32(17-21-7-6-15-38-21)29(36)26-18(2)39-31-27(26)22-8-4-5-9-23(22)30/h4-13,15,24H,3,14,16-17H2,1-2H3

InChI Key

MXRUFDJPAZAYCL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C

Origin of Product

United States

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